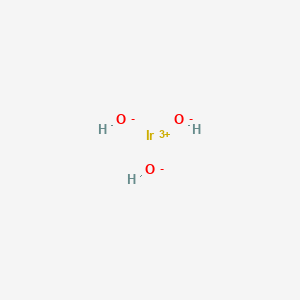
Iridium hydroxide (Ir(OH)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium hydroxide, with the chemical formula Ir(OH)₃, is a dark brown solid that is insoluble in water . This compound is highly reactive and is often used as a catalyst in various chemical reactions . Iridium hydroxide is an important member of the iridium compounds family, known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium hydroxide can be synthesized through the hydrolysis of iridium(III) chloride (IrCl₃) in an alkaline medium . The reaction involves the addition of a strong base, such as sodium hydroxide (NaOH), to an aqueous solution of iridium(III) chloride, resulting in the formation of iridium hydroxide precipitate.
Industrial Production Methods: Industrial production of iridium hydroxide often involves electrochemical methods. For instance, iridium hydroxide nanosheets with an ordered honeycomb structure can be prepared electrochemically for use in oxygen evolution reactions . This method involves the use of iridium oxide (IrO₂) as a precursor, which is then subjected to electrochemical reduction in an acidic medium.
Chemical Reactions Analysis
Types of Reactions: Iridium hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Iridium hydroxide can be oxidized to form iridium dioxide (IrO₂) when heated in the presence of oxygen.
Reduction: It can be reduced to iridium metal (Ir) using hydrogen gas at high temperatures.
Substitution: Iridium hydroxide can react with halogens, such as bromine, to form iridium halides (e.g., iridium bromide).
Major Products:
Oxidation: Iridium dioxide (IrO₂)
Reduction: Iridium metal (Ir)
Substitution: Iridium halides (e.g., iridium bromide)
Scientific Research Applications
Mechanism of Action
The mechanism by which iridium hydroxide exerts its effects is primarily through its catalytic activity . In the context of oxygen evolution reactions, iridium hydroxide acts as a catalyst by facilitating the transfer of electrons and protons, leading to the formation of oxygen gas . The molecular targets and pathways involved in this process include the adsorption of water molecules on the iridium hydroxide surface, followed by the formation of hydroxyl radicals and the subsequent release of oxygen .
Comparison with Similar Compounds
Iridium hydroxide can be compared with other similar compounds, such as iridium oxide (IrO₂) and hydrated iron(III) oxide (Fe₂O₃·xH₂O) :
Iridium Oxide (IrO₂): Both iridium hydroxide and iridium oxide contain iridium in the +3 oxidation state. Iridium hydroxide is a dark solid, while iridium oxide is a yellowish-brown solid.
Hydrated Iron(III) Oxide (Fe₂O₃·xH₂O): Both compounds are insoluble in water and appear as dark solids.
Iridium hydroxide’s unique properties, such as its high reactivity and catalytic activity, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
54968-01-3 |
|---|---|
Molecular Formula |
H3IrO3 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
iridium(3+);trihydroxide |
InChI |
InChI=1S/Ir.3H2O/h;3*1H2/q+3;;;/p-3 |
InChI Key |
IUJMNDNTFMJNEL-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















